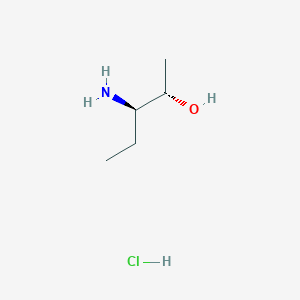

(2S,3R)-3-Aminopentan-2-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3R)-3-aminopentan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-5(6)4(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJAIXQRKSAXTM-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H](C)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(2S,3R)-3-Aminopentan-2-ol hydrochloride chemical structure and stereochemistry

Technical Guide: (2S,3R)-3-Aminopentan-2-ol Hydrochloride

Executive Summary

(2S,3R)-3-Aminopentan-2-ol hydrochloride is a vicinal amino alcohol possessing two contiguous stereogenic centers. As a privileged scaffold in medicinal chemistry, it serves as a critical transition-state isostere in protease inhibitors and a chiral auxiliary in asymmetric synthesis. This guide provides a definitive technical analysis of its structural properties, a stereoselective synthetic protocol designed for high diastereomeric purity, and the analytical frameworks required for validation.

Structural Anatomy & Stereochemical Analysis

The molecule consists of a pentane backbone functionalized with a hydroxyl group at C2 and an amino group at C3. The (2S,3R) designation defines the absolute configuration of the two chiral centers, creating a specific diastereomeric relationship.

Stereochemical Configuration

To understand the 3D architecture, we apply the Cahn-Ingold-Prelog (CIP) priority rules:

-

C2 Center (S-Configuration):

-

Priorities: -OH (1) > C3-cluster (2) > -CH₃ (3) > -H (4).

-

Viewing C2 with -H in the back, the sequence 1→2→3 traces a Counter-Clockwise path (S).

-

-

C3 Center (R-Configuration):

-

Priorities: -NH₂ (1) > C2-cluster (2) > -CH₂CH₃ (3) > -H (4).

-

Viewing C3 with -H in the back, the sequence 1→2→3 traces a Clockwise path (R).

-

Conformational Geometry (Graphviz Visualization)

The following diagram illustrates the connectivity and the stereochemical relationship. In the preferred staggered conformation (anti-periplanar heteroatoms), the molecule minimizes gauche interactions.

Synthetic Routes & Process Chemistry

Synthesizing vicinal amino alcohols with precise stereocontrol at two centers is non-trivial. The Henry Reaction (nitroaldol) yields mixtures that are difficult to separate.

Recommended Protocol: Nucleophilic Addition to Chiral

Retrosynthetic Logic

-

Disconnection: C2–C3 bond formation or C2–Methyl addition.

-

Precursor: (R)-2-Aminobutyraldehyde (derived from D-2-Aminobutyric acid ).

-

Note: Starting with the D-isomer (R-configuration) fixes the C3 center as (R).

-

Step-by-Step Protocol

Step 1: Protection of D-2-Aminobutyric Acid To prevent racemization and side reactions, the amine is protected as a dibenzyl amine or a carbamate (Boc).

-

Reagents: D-2-Aminobutyric acid, Benzyl bromide (BnBr), K₂CO₃.

-

Product: (R)-2-(Dibenzylamino)butyric acid.

Step 2: Reduction to the Amino Aldehyde Direct reduction of acids to aldehydes is unstable. Convert to a Weinreb amide first, then reduce.

-

Reagents: N,O-Dimethylhydroxylamine HCl, EDC/HOBt (coupling); then LiAlH₄ or DIBAL-H (reduction).

-

Mechanism:[5][6][7] The chelated intermediate stabilizes the aldehyde precursor, preventing over-reduction to the alcohol.

-

Intermediate:(R)-2-(Dibenzylamino)butanal .

Step 3: Stereoselective Grignard Addition (The Critical Step) Addition of Methylmagnesium Bromide (MeMgBr) to the aldehyde.

-

Stereocontrol Model (Felkin-Anh): The nucleophile (Me⁻) attacks the carbonyl carbon from the trajectory that minimizes steric clash with the bulky dibenzylamino group.

-

Prediction: The "anti-Felkin" product is often favored in non-chelating conditions, but under standard Felkin-Anh control (bulky group perpendicular to C=O), the major diastereomer typically possesses the syn relationship relative to the backbone zigzag, which corresponds to the (2S,3R) configuration in this specific chain.

-

Reagents: MeMgBr (1.2 equiv), THF, -78°C.

-

Validation: Check Diastereomeric Ratio (dr) via crude NMR.

Step 4: Deprotection and Salt Formation

-

Reagents: H₂/Pd-C (hydrogenolysis of benzyl groups) followed by HCl in dioxane.

-

Final Product: (2S,3R)-3-Aminopentan-2-ol hydrochloride.[1][3]

Synthetic Workflow Diagram

Analytical Characterization & Self-Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points serve as a "Self-Validating System" to confirm identity and purity.

Key Physicochemical Properties

| Property | Value / Description |

| Molecular Formula | C₅H₁₄ClNO (HCl salt) |

| Molecular Weight | 139.62 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in ether/hexane. |

| Chirality | Optically Active (Specific Rotation |

NMR Spectroscopy Validation

To distinguish the (2S,3R) isomer from the (2R,3R) or (2S,3S) diastereomers, analyze the coupling constant (

-

¹H NMR (D₂O or MeOD):

- ~1.15 ppm (d, 3H, C1-Methyl).

- ~0.95 ppm (t, 3H, C5-Methyl).

- ~3.8-4.0 ppm (m, 1H, H-C2).

- ~3.2-3.4 ppm (m, 1H, H-C3).

-

Coupling Constant (

):-

Anti isomers (zigzag representation, often corresponding to 2S,3R here) typically show smaller coupling constants (

Hz) compared to syn isomers (

-

Purity Check (HPLC/GC)

-

Method: Derivatization with Mosher's Acid chloride or use of a Chiral Stationary Phase (e.g., Chiralpak AD-H).

-

Acceptance Criteria: >98% ee (enantiomeric excess) and >95% de (diastereomeric excess).

Pharmaceutical Applications

The (2S,3R)-3-aminopentan-2-ol scaffold is not merely a solvent or reagent; it is a pharmacophore.

-

Protease Inhibitors: The vicinal amino-alcohol motif mimics the tetrahedral transition state of peptide bond hydrolysis. It is a core fragment in inhibitors of aminopeptidases (e.g., Bestatin analogs).

-

Chiral Auxiliaries: Used in the synthesis of other chiral drugs to induce stereochemistry, then cleaved.

-

Ligands: The N-O coordination site binds metals (Cu, Zn) for asymmetric catalysis.

Handling and Stability

-

Hygroscopicity: As a hydrochloride salt of a small amino alcohol, this compound is extremely hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable to oxidation under ambient conditions. Avoid strong bases which liberate the free amine (volatile and prone to air oxidation).

References

-

Reetz, M. T. (1999). "Synthesis of Amino Alcohols via Amino Acids." Chemical Reviews. (General methodology for amino acid reduction).

-

Jurczak, J., et al. (2000). "Stereoselective Synthesis of 1,2-Amino Alcohols." Tetrahedron. (Discussion on Felkin-Anh control).

-

PubChem Compound Summary. (2024). "(2S,3R)-3-aminopentan-2-ol."[1][2][3][4][8] National Center for Biotechnology Information. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. (2S,3R)-3-aminopentan-2-ol | C5H13NO | CID 10866272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. achemblock.com [achemblock.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. reddit.com [reddit.com]

- 7. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2S,3R)-3-aminopentan-2-ol | 482615-46-3 [sigmaaldrich.cn]

An In-Depth Technical Guide to (2S,3R)-3-Aminopentan-2-ol Hydrochloride: A Chiral Building Block for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and asymmetric synthesis, the demand for stereochemically pure building blocks is paramount. Chiral amino alcohols, in particular, represent a cornerstone class of intermediates due to their bifunctional nature, which allows for the construction of complex molecular architectures with precise stereochemical control. This guide provides a comprehensive technical overview of (2S,3R)-3-Aminopentan-2-ol hydrochloride, a specific stereoisomer valued for its role as a versatile chiral synthon. We will delve into its fundamental properties, principles of its stereoselective synthesis, analytical methodologies for its characterization, and its applications in the pharmaceutical industry, offering field-proven insights for researchers and drug development professionals.

Core Properties and Identification

(2S,3R)-3-Aminopentan-2-ol hydrochloride is the hydrochloride salt of a specific stereoisomer of 3-aminopentan-2-ol. The "(2S,3R)" designation defines the absolute configuration at the two chiral centers, which is crucial for its interaction with biological systems and its utility in stereoselective synthesis.

| Property | Value | Source(s) |

| Chemical Name | (2S,3R)-3-Aminopentan-2-ol hydrochloride | [1] |

| CAS Number | 2387568-51-4 | [1][2][3] |

| Molecular Formula | C₅H₁₄ClNO | [2][3] |

| Molecular Weight | 139.62 g/mol | [1][2][3] |

| Synonyms | (2S,3R)-3-amino-2-pentanol hydrochloride |

The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

The Significance of Stereochemistry in Synthesis

The (2S,3R) configuration of 3-aminopentan-2-ol is an example of a syn or erythro diastereomer. This specific spatial arrangement of the amino and hydroxyl groups is fundamental to its application as a chiral auxiliary or building block, as it dictates the stereochemical outcome of subsequent reactions. The presence of two adjacent chiral centers allows for the creation of chiral ligands for metal-catalyzed asymmetric reactions or for direct incorporation into target molecules where this specific stereochemistry is required.[4]

Stereoselective Synthesis Strategies

Diastereoselective Reduction of a Prochiral Ketone

A common and effective approach involves the reduction of a corresponding α-amino ketone. The stereochemical outcome is controlled by the choice of a suitable chiral reducing agent or by substrate-controlled reduction where an existing chiral center directs the approach of the reducing agent.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Following separation, the desired enantiomer is liberated from the salt by treatment with a base.

Applications in Drug Development

Chiral amino alcohols are invaluable as intermediates in the synthesis of pharmaceuticals. Their defined stereochemistry is often crucial for the biological activity and safety profile of the final drug substance. While specific examples of commercial drugs synthesized from (2S,3R)-3-Aminopentan-2-ol are not prominently disclosed in the public domain, compounds with this structural motif are key components in various classes of bioactive molecules. For instance, the stereospecific synthesis of intermediates for drugs like Tapentadol involves related amino alcohol structures. [6]The (2S,3R)-3-Aminopentan-2-ol scaffold can be utilized to introduce specific stereocenters into a drug candidate, potentially enhancing its binding affinity to a biological target and reducing off-target effects.

Analytical Characterization

Ensuring the stereochemical purity of (2S,3R)-3-Aminopentan-2-ol hydrochloride is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective technique for this purpose. [7]

Protocol: Chiral HPLC for Enantiomeric Purity Determination

This protocol provides a general framework for the chiral separation of aminopentanol isomers, which can be optimized for the specific compound.

1. Column Selection:

-

A polysaccharide-based CSP, such as those derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® series), is often a good starting point for the separation of amino alcohols. [7] 2. Mobile Phase Preparation:

-

For normal phase chromatography, a typical mobile phase consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. [8] - A small amount of an amine additive, such as diethylamine (DEA), is often included to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the stationary phase. [8] - A starting mobile phase composition could be n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v). [9] 3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

4. Method Validation:

-

The method should be validated according to ICH guidelines, assessing parameters such as specificity (resolution of all stereoisomers), linearity, accuracy, precision, and limit of detection/quantitation.

Caption: General workflow for chiral HPLC analysis.

Spectroscopic Characterization

While a publicly accessible, verified NMR or IR spectrum for (2S,3R)-3-Aminopentan-2-ol hydrochloride is not readily available, the expected spectral features can be predicted based on its structure and data from similar compounds. [4][10]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl and methylene protons of the ethyl group, the methyl group adjacent to the alcohol, and the two methine protons at the chiral centers. The coupling constants between the methine protons would be indicative of their syn relationship. The presence of the hydrochloride salt would likely lead to a broad signal for the amine and hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the pentanol backbone.

-

FTIR: The infrared spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O and C-N stretching bands would appear in the fingerprint region (1000-1300 cm⁻¹).

Conclusion

(2S,3R)-3-Aminopentan-2-ol hydrochloride is a valuable chiral building block with significant potential in the synthesis of complex, stereochemically defined molecules for the pharmaceutical industry. A thorough understanding of its properties, stereoselective synthesis routes, and appropriate analytical methods for purity assessment is essential for its effective application. This guide provides a foundational understanding for researchers and scientists working at the forefront of drug discovery and development, underscoring the critical role of such chiral intermediates in advancing modern medicine.

References

-

(2S,3R)-3-AMINOPENTAN-2-OL HYDROCHLORIDE - ChemBK. Available at: [Link]

-

STEREOSELECTIVE SYNTHESIS OF (2S,3R)- and (2S,3S)- 2-AMINO-3-(3,4 - Semantic Scholar. Available at: [Link]

-

(2R,3S)-3-Aminopentan-2-ol hydrochloride | CAS#:951000-34-3 | Chemsrc. Available at: [Link]

-

(2R,3R)-3-aminopentan-2-ol - SpectraBase. Available at: [Link]

-

(2S,3R)-3-AMINO-2-BUTANOL-HYDROCHLORIDE - SpectraBase. Available at: [Link]

-

(2r,3s)-3-Aminopentan-2-ol | C5H13NO | CID 12097522 - PubChem. Available at: [Link]

-

Chiral resolution - Wikipedia. Available at: [Link]

- CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents.

- WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents.

-

(2S,3R)-3-aminopentan-2-ol - PubChem. Available at: [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]

-

Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

-

(2S)-3-aminopentan-2-ol | C5H13NO | CID 57714147 - PubChem - NIH. Available at: [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

3-Aminopentan-2-ol - ChemBK. Available at: [Link]

Sources

- 1. (2S,3R)-3-aminopentan-2-ol hydrochloride 95.00% | CAS: 2387568-51-4 | AChemBlock [achemblock.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. (2R,3S)-3-aminobutan-2-ol | 40285-24-3 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectrabase.com [spectrabase.com]

A Senior Application Scientist's Guide to the Commercial Sourcing of (2S,3R)-3-Aminopentan-2-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S,3R)-3-Aminopentan-2-ol hydrochloride is a specific stereoisomer of a chiral amino alcohol, a class of compounds highly valued as building blocks (synthons) in pharmaceutical development.[][2] The precise three-dimensional arrangement of the amine and hydroxyl groups is often fundamental to the target biological activity and selectivity of an active pharmaceutical ingredient (API).[2] Consequently, securing a reliable supply of this intermediate with high chemical and stereochemical purity is a critical, non-trivial step in the research and development pipeline.

This guide provides a comprehensive framework for identifying, vetting, and procuring (2S,3R)-3-Aminopentan-2-ol hydrochloride. It moves beyond a simple list of vendors to establish a robust qualification workflow, ensuring that the material you source is fit-for-purpose and that your research is built on a solid chemical foundation. We will explore the commercial landscape, detail a rigorous supplier qualification protocol, and provide actionable steps for procurement and internal validation.

Chemical Profile: (2S,3R)-3-Aminopentan-2-ol hydrochloride

A clear understanding of the molecule's properties is the first step in successful sourcing. Any ambiguity in identifiers can lead to costly procurement errors, particularly when dealing with stereoisomers.

-

Chemical Structure: The molecule features a five-carbon chain with an amino group on the third carbon and a hydroxyl group on the second. The "(2S,3R)" designation defines the specific stereochemistry at these two chiral centers.

-

Key Identifiers:

Note on Isomers: It is critical to distinguish this compound from its diastereomers and enantiomers. For example, the (2R,3S) enantiomer is associated with CAS number 951000-34-3. Always verify the CAS number on any documentation to ensure you are sourcing the correct stereoisomer.

Commercial Landscape and Supplier Analysis

(2S,3R)-3-Aminopentan-2-ol hydrochloride is not a bulk commodity chemical. Its availability is confined to specialized chemical suppliers catering to the research and development sector. These suppliers can generally be categorized as follows:

-

Catalog Suppliers: These companies (e.g., Advanced ChemBlocks, Key Organics, Fluorochem) stock the compound in pre-packaged research quantities, typically from milligrams to a few grams.[3][6] They offer rapid delivery for ex-stock items, making them ideal for initial screening and discovery-phase research.

-

Custom Synthesis & Contract Research Organizations (CROs): For larger quantities (tens of grams to kilograms) or specific purity requirements not met by catalog offerings, a custom synthesis route is necessary. CROs can develop or scale up a synthetic process to meet these demands.

-

Chemical Marketplaces: Websites like Guidechem and ChemBK act as aggregators, listing multiple suppliers for a given compound.[4][5] While useful for initial discovery, it is imperative to vet the actual, underlying supplier listed on these platforms.

Supplier Identification & Qualification Protocol

A systematic approach to supplier qualification is essential to mitigate risks associated with purity, consistency, and supply chain reliability. Simply choosing the cheapest option without due diligence can jeopardize months of research.

Step 1: Initial Screening & Documentation Request

Once potential suppliers are identified, the primary objective is to gather and scrutinize their technical documentation. Do not rely solely on the product webpage. Request the following for the specific lot you intend to purchase:

-

Certificate of Analysis (CoA): This is the most critical document. It provides lot-specific data on purity and identity.

-

Safety Data Sheet (SDS): Essential for laboratory safety, handling, and storage protocols.

Step 2: Deep-Dive Analysis of the Certificate of Analysis

A CoA must be reviewed with a scientist's critical eye. Look for:

-

Identity Confirmation: The CoA should confirm the structure, typically via ¹H NMR or ¹³C NMR. The data should be consistent with the expected structure.

-

Purity Assessment: This is most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of >95% is a common starting point for research-grade materials, with some suppliers offering >98%.[3][6][7]

-

Stereochemical Purity (Enantiomeric Excess or Diastereomeric Excess): For a chiral compound, this is paramount. The CoA should ideally include data from a chiral HPLC or a related technique that confirms the stereochemical integrity. The absence of this data is a significant red flag.

-

Residual Solvents and Water Content: Important for accurate weighing and reaction stoichiometry.

Supplier Qualification Workflow Diagram

The following diagram outlines the logical flow for vetting a potential supplier.

Caption: A comprehensive workflow for the procurement and internal verification of chemical reagents.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Handling: As a hydrochloride salt, the compound is likely a crystalline solid. Standard laboratory PPE (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area.

-

Storage: Amine salts can be hygroscopic. The material should be stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

Sourcing specialized chiral building blocks like (2S,3R)-3-Aminopentan-2-ol hydrochloride requires a level of diligence commensurate with their importance in drug discovery. By moving beyond a transactional purchase to a systematic process of evaluation, qualification, and verification, researchers can build confidence in their starting materials. This rigorous approach minimizes the risk of costly experimental failures due to impure or incorrect reagents and ultimately accelerates the path from discovery to development.

References

- Advanced ChemBlocks. (n.d.). (2S,3R)-3-aminopentan-2-ol hydrochloride 95.00%.

- Guidechem. (n.d.). (2S,3R)-3-AMINOPENTAN-2-OL HYDROCHLORIDE 2387568-51-4 wiki.

- Fluorochem. (n.d.). (2R,3S)-3-Aminopentan-2-ol hydrochloride.

- ChemBK. (n.d.). (2S,3R)-3-AMINOPENTAN-2-OL HYDROCHLORIDE.

- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.

- BOC Sciences. (n.d.). Unnatural Amino Acids for Chiral Drugs.

- Key Organics. (n.d.). (2S,3R)-3-Aminopentan-2-ol hydrochloride.

- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.

- Thoreauchem. (n.d.). (2R,3S)-3-Aminopentan-2-ol hydrochloride-None.

- ChemScene. (n.d.). 1352149-50-8 | (2S,3S)-3-Aminopentan-2-ol hydrochloride.

- BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol.

Sources

Introduction to chiral amino alcohols in asymmetric synthesis.

An In-depth Technical Guide to Chiral Amino Alcohols in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a cornerstone class of organic compounds, serving as indispensable building blocks and catalysts in the synthesis of complex, high-value molecules. Their structural framework is a recurring motif in a vast array of natural products and active pharmaceutical ingredients (APIs), where specific stereochemistry is frequently paramount for biological activity.[1] This technical guide provides a comprehensive exploration of the synthesis and application of chiral amino alcohols in the field of asymmetric synthesis. It delves into core synthetic strategies, ranging from classical chiral pool approaches to modern catalytic methodologies, including biocatalysis and novel cross-coupling reactions. Furthermore, this guide elucidates the multifaceted roles of chiral amino alcohols as chiral auxiliaries, ligands for metal-catalyzed transformations, and organocatalysts, supported by mechanistic insights, comparative data, and detailed experimental protocols.

The Fundamental Importance of Chiral Amino Alcohols

Amino alcohols are organic compounds that possess both an amine and an alcohol functional group. When the carbon atoms to which these groups are attached are stereocenters, the molecule is chiral. This chirality is not a mere structural footnote; it is fundamental to molecular recognition in biological systems. The specific three-dimensional arrangement of an enantiomer dictates its interaction with chiral biological targets like enzymes and receptors, which is a critical determinant of a drug's efficacy and safety.[1]

Enantiomerically pure amino alcohols are therefore invaluable synthons in the pharmaceutical industry.[1] They are prevalent in various therapeutic agents, including the anti-tubercular drug Ethambutol, beta-blockers, and the side-chain of the anticancer drug Taxol.[1][2] The development of efficient, scalable, and highly stereoselective synthetic routes to these compounds is thus an area of intense and ongoing research.[1]

Core Strategies for the Asymmetric Synthesis of Chiral Amino Alcohols

The synthesis of enantiomerically pure amino alcohols is approached through several distinct strategies, each with its own merits and limitations. These methods range from the derivatization of naturally occurring chiral molecules to the application of sophisticated catalytic asymmetric reactions.

Synthesis from the Chiral Pool

One of the most direct methods for obtaining chiral amino alcohols is to start with readily available, enantiomerically pure precursors—a strategy known as chiral pool synthesis. Natural α-amino acids are the most common starting materials for this approach.[1][3] A straightforward chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral 1,2-amino alcohol, effectively leveraging the inherent optical purity of the starting material.

-

Advantages : High enantiopurity is guaranteed by the starting material; starting materials are often inexpensive and widely available.[1]

-

Limitation : The diversity of the final products is limited by the range of available natural amino acids.

Catalytic Asymmetric Methods

Catalytic methods offer a more versatile and atom-economical approach to a wider range of chiral amino alcohols.

A. Asymmetric Reduction of Prochiral Ketones: The asymmetric reduction of prochiral ketones, such as α-amino ketones or α-hydroxy ketones, is a powerful strategy.[4] This can be achieved through both chemical and biological catalysts.

-

Biocatalysis : Engineered amine dehydrogenases (AmDHs) have emerged as highly effective biocatalysts for the asymmetric reductive amination of α-hydroxy ketones.[2][5] These enzymes can achieve exceptional enantioselectivity (often >99% ee) and operate under mild reaction conditions, offering a green and efficient alternative to traditional chemical methods.[2][5]

B. Asymmetric Cross-Coupling of Aldehydes and Imines: Recent innovations have led to the development of novel catalytic systems for synthesizing chiral β-amino alcohols. A notable example is a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines.[6] This method utilizes a radical polar crossover strategy to construct β-amino alcohols with adjacent chiral centers, a structure that was previously challenging to synthesize efficiently.[6] This approach is significant as it starts from readily accessible and economical materials.[6]

C. Asymmetric Henry (Nitroaldol) Reaction: The Henry reaction is a classic carbon-carbon bond-forming reaction that, when performed asymmetrically, produces chiral β-nitro alcohols. These products are valuable intermediates that can be readily reduced to the corresponding chiral β-amino alcohols. Copper(II) complexes with chiral β-amino alcohol ligands have been shown to be effective catalysts for this transformation, affording high enantioselectivities.[7][8]

D. Enantioselective Petasis Borono-Mannich Reaction: This is a multicomponent reaction involving the condensation of an aldehyde, an amine, and a boronic acid. When catalyzed by chiral catalysts, such as those derived from BINOL, this reaction can produce a wide variety of chiral 1,2-amino alcohols in high yields and enantioselectivities from commercially available reagents at room temperature.[9]

Caption: Core Synthetic Strategies for Chiral Amino Alcohols.

Multifaceted Applications in Asymmetric Synthesis

Chiral amino alcohols are not only synthetic targets but also powerful tools that enable other asymmetric transformations. They are most commonly employed as chiral auxiliaries and as ligands for metal catalysts.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, leaving behind an enantiomerically enriched product.[3]

Pseudoephedrine is a classic example of a chiral amino alcohol used as an auxiliary. It can be condensed with a carboxylic acid to form an amide. The chiral environment created by the pseudoephedrine moiety then directs the diastereoselective alkylation of the enolate derived from this amide. Subsequent hydrolysis removes the auxiliary, yielding a chiral carboxylic acid with high enantiomeric excess.[3]

Caption: Workflow using a Chiral Auxiliary.

Chiral Ligands for Metal-Catalyzed Reactions

The ability of the nitrogen and oxygen atoms in amino alcohols to chelate to a metal center makes them excellent chiral ligands.[4] By coordinating to a metal, they create a chiral catalytic environment that can induce high enantioselectivity in a variety of transformations.[10]

A. Asymmetric Borane Reduction of Ketones: One of the most well-known applications is in the Corey-Bakshi-Shibata (CBS) reduction. Here, a chiral amino alcohol reacts in situ with a borane source (e.g., BH₃·SMe₂) to form a chiral oxazaborolidine catalyst.[11] This catalyst coordinates to both the borane reducing agent and the ketone substrate, holding them in a rigid, stereochemically defined transition state that directs the hydride transfer to one face of the ketone, resulting in a chiral alcohol with high enantioselectivity.[11][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 7. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (2S,3R)-3-Aminopentan-2-ol and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-3-Aminopentan-2-ol is a chiral amino alcohol that serves as a valuable building block in modern organic and medicinal chemistry. Its specific stereochemistry, with a syn relationship between the amino and hydroxyl groups, makes it a sought-after intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of (2S,3R)-3-Aminopentan-2-ol and its more stable and commonly used hydrochloride salt. The guide will delve into the physicochemical properties, stereoselective synthesis strategies, analytical characterization, and the pivotal role of its hydrochloride form. Detailed experimental protocols and data are presented to provide a practical resource for researchers in drug discovery and development.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a privileged class of organic compounds, forming the backbone of numerous natural products and active pharmaceutical ingredients (APIs). The defined spatial arrangement of their amino and hydroxyl functional groups allows for specific molecular interactions, which are crucial for biological activity. (2S,3R)-3-Aminopentan-2-ol, a member of the β-amino alcohol family, is a versatile chiral building block whose utility stems from its distinct stereochemical configuration. The presence of two adjacent stereocenters in a syn orientation provides a rigid and predictable scaffold for the construction of more complex chiral molecules.

This guide will provide a detailed exploration of (2S,3R)-3-Aminopentan-2-ol, with a particular focus on its hydrochloride salt, which offers enhanced stability and handling properties, making it more amenable for use in pharmaceutical development.

Physicochemical Properties and Stereochemistry

A thorough understanding of the physicochemical properties of both the free base and its hydrochloride salt is fundamental for their application in synthesis and formulation.

(2S,3R)-3-Aminopentan-2-ol (Free Base)

The free base form of (2S,3R)-3-Aminopentan-2-ol is a liquid at room temperature. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, dictates its reactivity.

Table 1: Physicochemical Properties of (2S,3R)-3-Aminopentan-2-ol

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| CAS Number | 482615-46-3 | [1] |

| Appearance | Liquid | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

(2S,3R)-3-Aminopentan-2-ol Hydrochloride

The hydrochloride salt is a solid, which is generally more stable and easier to handle than the free base. The protonation of the amino group increases its water solubility and reduces its volatility.

Table 2: Physicochemical Properties of (2S,3R)-3-Aminopentan-2-ol Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₅H₁₄ClNO | [2] |

| Molecular Weight | 139.62 g/mol | [2] |

| CAS Number | 2387568-51-4 | [2] |

| Appearance | Solid | |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Stereochemical Landscape

(2S,3R)-3-Aminopentan-2-ol has two chiral centers, C2 and C3, giving rise to four possible stereoisomers. The (2S,3R) and (2R,3S) isomers are a pair of enantiomers with a syn (or erythro) relative configuration, where the substituents on the chiral carbons are on the same side in a Fischer projection. The (2S,3S) and (2R,3R) isomers form another enantiomeric pair with an anti (or threo) configuration. The distinct spatial arrangement of the amino and hydroxyl groups in the syn and anti diastereomers results in different physical and spectroscopic properties and, crucially, different biological activities when incorporated into larger molecules.

Stereoselective Synthesis

The synthesis of enantiomerically pure (2S,3R)-3-Aminopentan-2-ol is a key challenge and a topic of significant research interest. The primary strategy involves the diastereoselective reduction of a corresponding α-amino ketone precursor.

Conceptual Workflow for Stereoselective Synthesis

The synthesis of the target syn-amino alcohol can be achieved through the stereoselective reduction of an N-protected α-amino ketone. The choice of protecting group and reducing agent is critical in directing the stereochemical outcome.

Caption: Stereoselective synthesis pathway to (2S,3R)-3-Aminopentan-2-ol.

Experimental Protocol: Diastereoselective Reduction of an N-Protected α-Amino Ketone

This protocol outlines a general procedure for the synthesis of a syn-β-amino alcohol via the diastereoselective reduction of an N-Boc-protected α-amino ketone.[3][4] The use of a bulky, non-chelating reducing agent favors the formation of the syn product through a Felkin-Anh-type model.

Materials:

-

N-Boc-(S)-3-amino-2-pentanone

-

Lithium triethylborohydride (LiEt₃BH, "Super-Hydride®") in THF (1.0 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of N-Boc-(S)-3-amino-2-pentanone (1.0 equiv) in anhydrous THF (0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add LiEt₃BH (1.1 equiv, 1.0 M solution in THF) dropwise via a syringe, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 4 hours.

-

Quenching: Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the purified product.[5]

-

Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) to yield (2S,3R)-3-aminopentan-2-ol.

Causality Behind Experimental Choices:

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality, preventing side reactions and influencing the stereochemical outcome of the reduction. Its steric bulk is crucial for directing the hydride attack.

-

Non-chelating Reducing Agent: A bulky reducing agent like LiEt₃BH is chosen to favor a non-chelation-controlled reduction. In this model, the bulky Boc group orients itself away from the other large group on the adjacent chiral center, and the hydride attacks from the less hindered face, leading to the syn diastereomer.

-

Low Temperature: The reaction is carried out at -78 °C to enhance the diastereoselectivity of the reduction by minimizing the kinetic energy of the system and favoring the more ordered transition state.

Formation of the Hydrochloride Salt

For pharmaceutical applications, the free amino alcohol is often converted to its hydrochloride salt to improve its stability, solubility, and handling characteristics.

Protocol for Hydrochloride Salt Formation

This protocol describes a general method for the preparation of the hydrochloride salt of an amino alcohol.

Materials:

-

(2S,3R)-3-Aminopentan-2-ol

-

Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

-

Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl)

Procedure:

-

Dissolution: Dissolve the purified (2S,3R)-3-aminopentan-2-ol in anhydrous diethyl ether or MTBE.

-

Acidification: Slowly add a stoichiometric amount of the hydrochloric acid solution dropwise to the stirred solution of the amino alcohol at 0 °C.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the solid by filtration, wash with cold anhydrous diethyl ether or MTBE, and dry under vacuum.

Self-Validating System: The formation of the salt can be confirmed by the appearance of a precipitate and a change in the pH of the solution. The purity of the salt can be verified by melting point determination and spectroscopic analysis.

Analytical Characterization

The structural elucidation and purity assessment of (2S,3R)-3-Aminopentan-2-ol and its hydrochloride salt are crucial for quality control. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Representative ¹³C NMR Data for a Stereoisomer of 3-Aminopentan-2-ol

| Carbon Atom | Chemical Shift (δ, ppm) for (2R,3R)-3-aminopentan-2-ol |

| C1 | ~10 |

| C2 | ~70 |

| C3 | ~55 |

| C4 | ~25 |

| C5 | ~15 |

| Note: This data is for the (2R,3R) stereoisomer and should be used for comparative purposes only.[6] |

For the hydrochloride salt, a downfield shift in the signals of the carbons adjacent to the protonated amino group is expected.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of chiral compounds. The separation of the stereoisomers of 3-aminopentan-2-ol can be achieved using a chiral stationary phase (CSP).

Workflow for Chiral HPLC Method Development:

Caption: Workflow for chiral HPLC method development for 3-aminopentan-2-ol isomers.

Illustrative HPLC Protocol:

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for separating amino alcohols.[7][8]

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a good starting point.[7]

-

Additive: For basic analytes like amino alcohols, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and resolution.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used for compounds lacking a strong chromophore.

Rationale for Protocol Choices:

-

Polysaccharide-based CSPs: These columns offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric effects, which are effective for separating polar analytes like amino alcohols.

-

Normal Phase Chromatography: This mode is often preferred for chiral separations as it can provide better selectivity compared to reversed-phase chromatography for many compounds.

-

Basic Additive: The addition of DEA helps to suppress the interaction of the basic amino group with acidic silanol groups on the silica surface of the stationary phase, thereby reducing peak tailing and improving chromatographic performance.

Applications in Drug Development

(2S,3R)-3-Aminopentan-2-ol is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.[9][10] Its defined stereochemistry is crucial for achieving the desired biological activity and minimizing off-target effects. While specific examples of its direct incorporation into marketed drugs are not widely documented, its structural motif is present in various classes of therapeutic agents.

The amino alcohol functionality allows for a wide range of chemical transformations, including N-acylation, N-alkylation, and O-alkylation, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. Its use as a chiral auxiliary or ligand in asymmetric synthesis is also an area of active research.

Stability and Handling

Free Base

The free amino alcohol is susceptible to oxidation and may absorb carbon dioxide from the atmosphere. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize degradation.

Hydrochloride Salt

The hydrochloride salt is significantly more stable than the free base. It is less prone to oxidation and is not hygroscopic. For long-term storage, it is recommended to keep the hydrochloride salt in a tightly sealed container in a cool, dry place. Stability studies should be conducted according to established guidelines to determine the re-test period or shelf life under defined storage conditions.[11]

Conclusion

(2S,3R)-3-Aminopentan-2-ol and its hydrochloride salt are important chiral building blocks with significant potential in pharmaceutical research and development. The stereoselective synthesis of the syn-diastereomer is achievable through the diastereoselective reduction of an α-amino ketone precursor. The hydrochloride salt offers superior stability and handling properties, making it the preferred form for many applications. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective utilization in the creation of novel and complex chiral molecules with therapeutic potential. This guide provides a comprehensive foundation for researchers and scientists working with this valuable chiral intermediate.

References

- Fraser, R. R., & Raci, F. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry, 82(1), 100-106.

- Diastereoselective reduction of -aminoketones: Synthesis of anti- and syn- -aminoalcohols1. (n.d.). Canadian Science Publishing.

- Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (n.d.). Scite.ai.

- Våbenø, J., Brisander, M., Lejon, T., & Luthman, K. (2002). Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. The Journal of Organic Chemistry, 67(25), 9075–9078.

- Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. (n.d.). Scilit.

- (n.d.).

- (n.d.). Novel Separation Approach for Multiple Chiral Center Molecules.

- Process for the preparation of amino alcohol derivatives or salts thereof. (n.d.).

- (n.d.). (2R,3R)-3-aminopentan-2-ol. SpectraBase.

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur

- Download Table | Final Amino Alcohol HCl Salts a. (n.d.).

- (2S,3R)-3-AMINOPENTAN-2-OL HYDROCHLORIDE 2387568-51-4 wiki. (n.d.). Guidechem.

- Download Table | 1 H and 13 C NMR data for compound 2. (n.d.).

- Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.

- General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. (n.d.). Organic Chemistry Portal.

- Application of chiral building blocks to the synthesis of drugs. (n.d.).

- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).

- Comparative study on separation of diastereomers by HPLC. (n.d.).

- (2S,3R)-3-aminopentan-2-ol. (n.d.). PubChem.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.

- Technical Support Center: Stereoselective Synthesis of 4-Aminopentan-2-ol. (n.d.). Benchchem.

- (2R,3S)-3-aminopentan-2-ol. (n.d.). Sigma-Aldrich.

- (2R,3R)-3-aminopentan-2-ol. (n.d.). Benchchem.

- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (n.d.). PMC.

- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.

- Stability of reagents used for chiral amino acid analysis during spaceflight missions in high-radiation environments. (2018, November 15). PubMed.

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2025, February 2). SciHorizon.

- General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liber

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025, October 16).

- A Reduction of Chiral Amino Acids Based on Current Method. (n.d.). JOCPR.

- A Technical Guide to Chiral Building Blocks in Synthesis. (n.d.). Benchchem.

- Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. (n.d.). Digital CSIC.

- Stability testing of existing active substances and related finished products. (2023, July 13). EMA.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. (n.d.). Benchchem.

-

Stereoselective synthesis of functionalized cyclic amino acid derivatives via a[4][12]-Stevens rearrangement and ring-closing metathesis. (2013, September 20). PubMed.

- Stereocontrolled Synthesis of 2S,3R-(3)-Piperidinyl Glycine and 2S,4S-(3)-Piperidinyl Alanine: Medicinally Relevant Constrained Cyclic Amino Acids. (n.d.).

- (2r,3s)-3-Aminopentan-2-ol. (n.d.). PubChem.

Sources

- 1. (2S,3R)-3-aminopentan-2-ol | C5H13NO | CID 10866272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 8. hplc.eu [hplc.eu]

- 9. Portico [access.portico.org]

- 10. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. scite.ai [scite.ai]

Application Note: (2S,3R)-3-Aminopentan-2-ol Hydrochloride as a Practical Chiral Ligand for the Enantioselective Addition of Organozinc Reagents to Aldehydes

An in-depth guide for researchers, scientists, and drug development professionals on the application of (2S,3R)-3-Aminopentan-2-ol hydrochloride as a chiral ligand in enantioselective synthesis.

Introduction and Significance

The enantioselective carbon-carbon bond-forming reaction is a cornerstone of modern asymmetric synthesis, enabling the construction of complex chiral molecules, particularly pharmaceuticals, with high stereochemical precision. The addition of organometallic reagents to prochiral carbonyl compounds is a fundamental method for producing enantiomerically enriched secondary and tertiary alcohols.[1][2] Chiral β-amino alcohols are a privileged class of ligands for this transformation, renowned for their effectiveness, accessibility, and tunability.[3][4]

(2S,3R)-3-Aminopentan-2-ol is a structurally simple, yet highly effective acyclic chiral β-amino alcohol. Its defined stereochemistry at two adjacent centers allows it to create a rigid, well-defined chiral environment when complexed with a metal, thereby directing the facial selectivity of nucleophilic attack on a prochiral substrate. This guide focuses on the application of its hydrochloride salt in the catalytic enantioselective addition of diethylzinc to various aldehydes, a robust method for synthesizing optically active secondary alcohols.

Mechanism of Asymmetric Induction

The efficacy of β-amino alcohols in catalyzing the enantioselective addition of dialkylzinc reagents to aldehydes is well-established, with a generally accepted mechanism involving a dinuclear zinc complex.[5][6]

-

Ligand Exchange and Complex Formation: The chiral ligand, (2S,3R)-3-aminopentan-2-ol (after in-situ deprotonation by the organozinc reagent), reacts with two equivalents of diethylzinc. This forms a chiral dimeric zinc alkoxide complex. The first equivalent of diethylzinc deprotonates both the alcohol and the protonated amine of the hydrochloride salt, while the second equivalent participates in forming the active catalytic species.

-

Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex. The coordination is directed by the steric and electronic properties of the chiral ligand, positioning the aldehyde for a selective facial attack.

-

Enantioselective Alkyl Transfer: An ethyl group from the other zinc atom is transferred to one of the prochiral faces of the coordinated aldehyde carbonyl group. The rigid, chair-like six-membered transition state, involving the two zinc atoms, the ligand, and the aldehyde, ensures high stereochemical communication. The specific (2S,3R) configuration of the ligand dictates which face of the aldehyde is accessible, leading to the preferential formation of one enantiomer of the product alcohol.

-

Product Release and Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product is formed. An exchange with another molecule of diethylzinc releases the product (upon workup) and regenerates the active catalytic species, allowing the cycle to continue.

Catalytic Cycle Diagram

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Performance and Substrate Scope

(2S,3R)-3-Aminopentan-2-ol and similar simple acyclic amino alcohols are effective for a range of aldehyde substrates. The highest enantioselectivities are typically observed with aromatic aldehydes, although aliphatic aldehydes also participate effectively. The following table provides representative data on the performance of this class of ligands in the ethylation of various aldehydes.

| Entry | Aldehyde Substrate | Product Alcohol | Typical Yield (%) | Typical ee (%) (Configuration) |

| 1 | Benzaldehyde | 1-Phenyl-1-propanol | >95 | >95 (R) |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | >95 | >96 (R) |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | >90 | >94 (R) |

| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)propan-1-ol | >95 | >92 (R) |

| 5 | Cinnamaldehyde | 1-Phenylpenta-1,4-dien-3-ol | >85 | >90 (R) |

| 6 | Hexanal | 3-Octanol | >90 | >88 (R) |

Note: Yields and enantiomeric excess (ee) are illustrative and can vary with precise reaction conditions. The product configuration depends on the ligand stereochemistry.

Detailed Experimental Protocol

This protocol describes the enantioselective addition of diethylzinc to benzaldehyde, a standard benchmark reaction for evaluating chiral ligands.

Core Principle: All operations must be conducted under strictly anhydrous and inert conditions to prevent the decomposition of the highly reactive organozinc reagent.

Materials & Reagents:

-

(2S,3R)-3-Aminopentan-2-ol hydrochloride (CAS: 2387568-51-4)[7][8][9]

-

Benzaldehyde (freshly distilled)

-

Diethylzinc (1.0 M solution in hexanes)

-

Anhydrous Toluene (distilled from Na/benzophenone or from a solvent purification system)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

-

Flame-dried, two-neck round-bottom flask with a magnetic stir bar

-

Septa and nitrogen or argon inlet/outlet (bubbler)

-

Syringes and needles

-

Low-temperature thermometer

-

Ice/water bath

-

Magnetic stirrer

Experimental Workflow Diagram

Caption: Step-by-step workflow for the enantioselective ethylation of benzaldehyde.

Step-by-Step Procedure:

-

Flask Preparation: Place a magnetic stir bar into a 50 mL two-neck round-bottom flask. Flame-dry the flask under vacuum or high-flow nitrogen and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

-

Reagent Addition:

-

To the flask, add (2S,3R)-3-aminopentan-2-ol hydrochloride (7.0 mg, 0.05 mmol, 5 mol%).

-

Add 5 mL of anhydrous toluene via syringe. Stir the suspension.

-

Cool the flask to 0 °C using an ice/water bath.

-

-

Substrate Addition: Add freshly distilled benzaldehyde (106 mg, 1.0 mmol, 1.0 equivalent) to the stirring suspension via syringe.

-

Initiation of Reaction:

-

Slowly add diethylzinc (2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol, 2.2 equivalents) dropwise via syringe over approximately 15 minutes. A slight gas evolution (ethane) may be observed as the diethylzinc reacts with the hydrochloride and the alcohol proton to form the active catalyst.

-

Causality Note: The slow addition is crucial to control the initial exotherm and to ensure the preferential formation of the well-ordered catalytic complex over background reactions. Using slightly more than two equivalents of the zinc reagent ensures complete deprotonation and formation of the active dimeric species.

-

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, carefully quench it by slowly adding 10 mL of saturated aqueous ammonium chloride solution while the flask is still in the ice bath.

-

Trustworthiness Note: A safe and controlled quench is essential. Adding the aqueous solution too quickly to the reactive organometallic species can cause a dangerous exotherm.

-

-

Workup:

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 2% to 10% ethyl acetate in hexanes) to yield 1-phenyl-1-propanol as a colorless oil.

-

Analysis:

-

Confirm the structure by ¹H and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar) and compare the result to a racemic standard prepared under identical conditions but without the chiral ligand.

-

Conclusion

(2S,3R)-3-Aminopentan-2-ol hydrochloride serves as an inexpensive and effective chiral ligand for the highly enantioselective addition of diethylzinc to aldehydes. The operational simplicity, high yields, and excellent stereoselectivities make this method a valuable tool in both academic and industrial settings for the synthesis of chiral secondary alcohols, which are crucial intermediates in the development of new chemical entities.

References

-

Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

- Chemla, F., & Normant, J. F. (2000). Enantioselective Addition of Organometallics to Carbonyl Compounds: Chirality Transfer with Amino Alcohols. Current Organic Chemistry, 4(6), 583-604.

- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

-

ResearchGate. (2025). Enantioselective Addition of Organozinc Reagents to Carbonyl Compounds. [Link]

-

Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]

-

PubMed. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. [Link]

-

ACS Publications. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. [Link]

-

Bentham Science. (2010). Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. [Link]

-

ChemBK. (n.d.). (2S,3R)-3-AMINOPENTAN-2-OL HYDROCHLORIDE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Enantioselective Addition of Diethylzinc to Aldehydes Using 1,3-Aminoalcohol-Type Ligands Bearing Isoborneol Skeleton [jstage.jst.go.jp]

- 4. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. (2S,3R)-3-aminopentan-2-ol hydrochloride 95.00% | CAS: 2387568-51-4 | AChemBlock [achemblock.com]

Asymmetric reduction of prochiral ketones with (2S,3R)-3-Aminopentan-2-ol hydrochloride.

An Application Guide to the Asymmetric Reduction of Prochiral Ketones with (2S,3R)-3-Aminopentan-2-ol Hydrochloride

Introduction

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as critical building blocks for a vast array of complex, biologically active compounds. Among the most powerful and reliable methods for producing chiral alcohols is the asymmetric reduction of prochiral ketones. This application note provides a detailed guide for researchers and drug development professionals on the use of (2S,3R)-3-Aminopentan-2-ol hydrochloride as a chiral precursor for an in situ generated catalyst in this transformation.

This method is a practical application of the principles behind the celebrated Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity.[1][2] By generating the active catalyst directly in the reaction vessel from the stable amino alcohol hydrochloride salt, this approach offers high reliability and reproducibility, circumventing issues related to the storage and handling of isolated, and often sensitive, oxazaborolidine catalysts.[3][4] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol for a model substrate, and discuss the expected outcomes and troubleshooting considerations.

Part 1: The Mechanistic Foundation

The success of this asymmetric reduction hinges on the formation of a chiral oxazaborolidine catalyst, which creates a precisely defined chiral environment to direct the reduction of the ketone.

In Situ Formation of the Chiral Oxazaborolidine Catalyst

The process begins with the reaction between the chiral amino alcohol, (2S,3R)-3-Aminopentan-2-ol, and a borane source, typically borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂). The hydrochloride salt is neutralized by the borane reagent. The amino alcohol reacts with borane in a condensation reaction, evolving hydrogen gas, to form the key five-membered oxazaborolidine ring structure.[5] This active catalyst is the cornerstone of the enantioselective transformation.

The Catalytic Cycle and the Origin of Enantioselectivity

The widely accepted mechanism for the CBS reduction elegantly explains the high degree of stereocontrol.[1][6] The cycle involves three critical stages that cooperatively activate both the reducing agent and the substrate within a chiral pocket.

-

Catalyst-Borane Complex Formation: A molecule of borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it significantly enhances the Lewis acidity of the endocyclic boron atom within the catalyst's ring.[1][6]

-

Ketone Coordination: The prochiral ketone substrate then coordinates to this now highly Lewis-acidic endocyclic boron. The catalyst's rigid, chiral structure forces the ketone to bind in a sterically preferred orientation, with the larger (RL) and smaller (RS) substituents occupying specific positions to minimize steric hindrance.[7]

-

Intramolecular Hydride Transfer: With both the ketone and the hydride source (borane) held in close proximity and a defined geometry, a highly organized, six-membered ring transition state is formed.[6][8] Hydride is transferred from the activated borane to the carbonyl carbon of the ketone. This transfer occurs on a specific face of the ketone, dictated by the orientation in the previous step, thus ensuring the formation of one enantiomer of the alcohol product over the other.[2][6] Following the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to re-enter the catalytic cycle.

Part 2: Experimental Protocol - Asymmetric Reduction of Acetophenone

This protocol details the enantioselective reduction of acetophenone, a common benchmark substrate, to (R)-1-phenylethanol using an in situ generated catalyst from (2S,3R)-3-Aminopentan-2-ol hydrochloride.

Objective

To synthesize (R)-1-phenylethanol from acetophenone with high yield and high enantiomeric excess (ee) using a catalytically generated oxazaborolidine.

Materials and Reagents

-

(2S,3R)-3-Aminopentan-2-ol hydrochloride (CAS: 2387568-51-4)[9][10]

-

Acetophenone (≥99%, anhydrous)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous (≤50 ppm H₂O)

-

Methanol, anhydrous

-

Hydrochloric acid (1 M aqueous solution)

-

Diethyl ether or Ethyl acetate (ACS grade)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Oven-dried round-bottom flasks with rubber septa

-

Magnetic stirrer and stir bars

-

Nitrogen or Argon gas line with manifold

-

Syringes and needles

-

Ice-water bath

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Standard glassware for extraction and purification (separatory funnel, beakers, etc.)

-

Chiral HPLC or GC for enantiomeric excess determination

Step-by-Step Procedure

--- CAUTION: Borane-THF is flammable and reacts violently with water. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. ---

Step A: In Situ Catalyst Formation

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (2S,3R)-3-Aminopentan-2-ol hydrochloride (e.g., 139.6 mg, 1.0 mmol, 0.1 eq).

-

Add 10 mL of anhydrous THF via syringe and stir to dissolve the salt.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add borane-THF solution (1.0 M, 2.2 mL, 2.2 mmol, 0.22 eq) dropwise via syringe over 10-15 minutes. Vigorous gas (H₂) evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure complete formation of the oxazaborolidine catalyst.

Step B: Ketone Reduction

-

In a separate dry flask, prepare a solution of acetophenone (e.g., 1.20 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF.

-

Cool the catalyst solution from Step A back down to 0 °C.

-

Add the remaining borane-THF solution (1.0 M, 6.0 mL, 6.0 mmol, 0.6 eq) to the catalyst solution.

-

Add the acetophenone solution dropwise to the cold catalyst/borane mixture over approximately 30 minutes using a syringe pump or by careful manual addition.

-

Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

Step C: Reaction Quench and Work-up

-

Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of 5 mL of anhydrous methanol. Gas evolution will occur as excess borane is decomposed. Stir for 20 minutes.

-

Add 20 mL of 1 M HCl solution and stir vigorously for 30 minutes to hydrolyze the borate esters.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL).

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Step D: Purification and Analysis

-

The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after work-up.

-

Determine the enantiomeric excess (ee) of the 1-phenylethanol product by chiral HPLC or chiral GC analysis.

Part 3: Expected Results & Substrate Scope

The CBS reduction is known for its high enantioselectivity across a wide range of ketone substrates.[2] The steric and electronic properties of the ketone's substituents play a significant role in the reaction's success. Generally, ketones with a significant steric difference between the two substituents give the highest enantioselectivities.[7]

| Substrate (Ketone) | Product | Typical Yield (%) | Typical ee (%) | Notes |

| Acetophenone | 1-Phenylethanol | >90% | >95% | Excellent substrate for demonstrating high selectivity.[11] |

| Propiophenone | 1-Phenyl-1-propanol | >90% | >96% | Increased steric bulk often maintains or improves ee. |

| 1-Tetralone | 1-Tetralol | >95% | >98% | Cyclic ketones are excellent substrates. |

| Benzylacetone | 4-Phenyl-2-butanol | ~80-90% | ~70-90% | Aliphatic ketones can be more challenging but often give good results.[4] |

| α,β-Unsaturated Ketones | Chiral Allylic Alcohol | Variable | >90% | Chemoselective reduction of the ketone over the alkene is typically observed.[3] |

| Trifluoromethyl Ketones | Chiral Trifluoromethyl Alcohol | Variable | Moderate to High | These can be challenging due to the electron-withdrawing nature of the CF₃ group.[3] |

Part 4: Troubleshooting and Key Considerations

-

Low Enantioselectivity (ee):

-

Cause: Presence of moisture, which can hydrolyze the catalyst and borane. Non-catalytic background reduction by borane alone.[3]

-

Solution: Ensure all glassware is rigorously dried and all solvents are anhydrous. Use a fresh, properly titrated solution of borane-THF. Lowering the reaction temperature (e.g., to -20 °C or -40 °C) can often improve ee by favoring the highly organized transition state over the non-selective background reaction.[3]

-

-

Low Conversion/Slow Reaction:

-

Cause: Incomplete catalyst formation or poor quality of the borane reagent.

-

Solution: Ensure the catalyst formation step (Step A) is allowed to proceed for the recommended time. Use a fresh bottle of borane-THF; older solutions may have a lower effective concentration.

-

-

Importance of Addition Order: The described protocol involves adding the ketone to the pre-formed catalyst/borane mixture. This is crucial to ensure the catalytic pathway is favored over the slow, non-selective reduction of the ketone by borane alone.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Organic Chemistry, Reaction Mechanism. (2021, September 15). CBS Reduction, Enantioselective Catalysis. YouTube. [Link]

-

Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]

-

Itsuno, S., Sakurai, Y., Ito, K., Hirao, A., & Nakahama, S. (1987). Catalytic Behavior of Optically Active Amino Alcohol–Borane Complex in the Enantioselective Reduction of Acetophenone Oxime O-Alkyl Ethers. Bulletin of the Chemical Society of Japan, 60(1), 395-396. [Link]

-

García, J. I., et al. (2000). Highly Enantioselective Carbonyl Reduction with Borane Catalyzed by Chiral Spiroborate Esters Derived from Chiral 1,2-Aminoalcohols. Tetrahedron: Asymmetry, 11(1), 157-163. [Link]

-

Kmieciak, A., & Krzeminski, M. (2019). Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Sciforum. [Link]

-

Wikipedia contributors. (n.d.). Corey–Itsuno reduction. Wikipedia. Retrieved from [Link]

-

Huang, S., Wang, B., Shan, Z., & Zhao, D. (2000). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Synthetic Communications, 30(13), 2423-2429. [Link]

-

Organic Chemistry Portal. (2006, March 5). Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]

-

Ramachandran, P. V., & Reeves, J. T. (2025, December 11). Recent developments in the synthesis and synthetic applications of borane–amines. Organic & Biomolecular Chemistry. [Link]

-